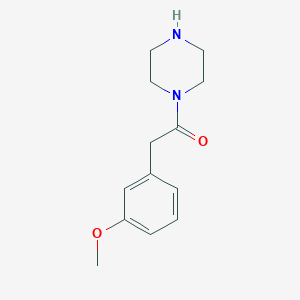
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as 3-MeO-PEP or ethylphenidate, and it belongs to the class of psychoactive substances known as phenethylamines. The chemical structure of 3-MeO-PEP is similar to that of methylphenidate, a drug commonly used to treat attention deficit hyperactivity disorder (ADHD).
Scientific Research Applications
Antipsychotic Activity and Computational Studies
- The compound exhibits significant anti-dopaminergic and anti-serotonergic activity, indicating potential as an antipsychotic agent. It aligns with computational studies, including QSAR and docking studies, in the design of compounds targeting the human dopamine D2 receptor (Bhosale et al., 2014).
Synthesis and Structural Assignment
- The synthesis process of similar compounds involves a three-step protocol, and the product’s structure is assigned using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Bioactivity of Phenolic Mannich Bases
- Compounds with this structure have been evaluated for cytotoxic/anticancer and CA inhibitory effects, showing significant potential in both areas (Gul et al., 2019).
Synthesis of PPARpan Agonist
- An efficient seven-step synthesis method has been described for a compound with similar structure, highlighting its potential as a PPARpan agonist (Guo et al., 2006).
Crystal Structure and Hirshfeld Surface Analysis
- The compound's crystal structure has been studied, including intermolecular hydrogen bonds contributing to crystal packing, which is crucial for understanding its physical and chemical properties (Kumara et al., 2017).
In Vitro Tocolytic Activity
- It exhibits significant inhibition of uterine smooth muscle contractions in non-pregnant rats, suggesting potential as a tocolytic agent (Lucky & Omonkhelin, 2009).
Hydrogen-Bonded Assemblies
- Studies on similar compounds show different dimensional hydrogen-bonded assemblies based on structural variations, which is important for understanding their molecular interactions (Chinthal et al., 2021).
Antiarrhythmic and Antihypertensive Effects
- Derivatives of this compound with the arylpiperazin-1-yl moiety have displayed strong antiarrhythmic and antihypertensive activities, linked to their alpha-adrenolytic properties (Malawska et al., 2002).
Potential in Antidepressant Drugs
- Certain derivatives act on 5-HT1A serotonin receptors and serotonin transporter, indicating potential as antidepressants with a dual mechanism of action (Martínez et al., 2001).
Selective Killing of Bacterial Persisters
- A compound with a similar structure has been shown to selectively kill bacterial persisters, offering a potential new approach to addressing antibiotic resistance (Kim et al., 2011).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDWHCBSKJONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)
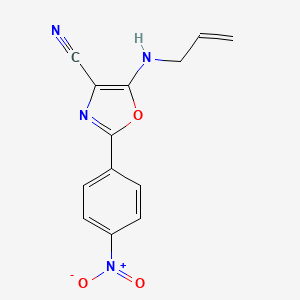
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2430698.png)
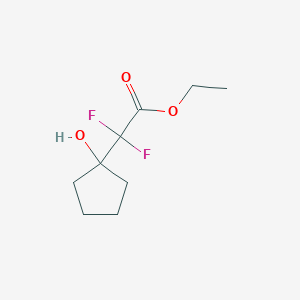
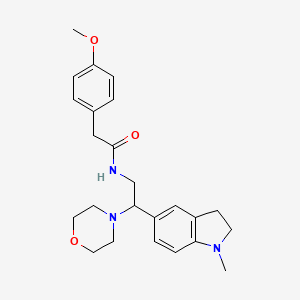
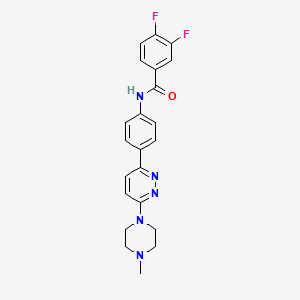
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol](/img/structure/B2430704.png)
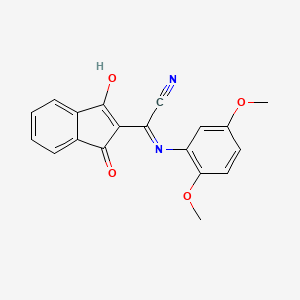
![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide](/img/structure/B2430706.png)
![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
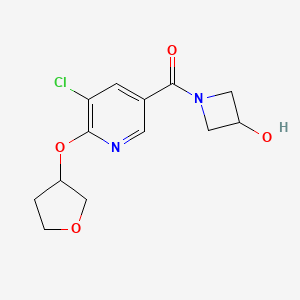
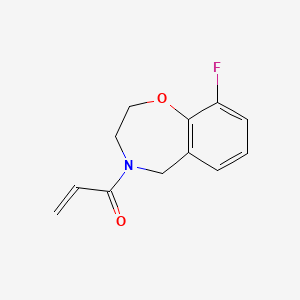
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430715.png)